(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6S)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
SFJYIMWSNRYJDN-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1C2=NNC(=C2CN1)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1)C |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis Using Amino Acid Precursors
Leveraging chiral amino acids as starting materials ensures retention of stereochemistry. Degruyter et al. synthesized pyrrolo-pyrazinones via reductive lactamization of N-(pyrazolyl) amino acids. Adapting this method:
-
Starting Material : L-Alanine methyl ester provides the (S)-configured methyl group.
-
Condensation : Reacting L-alanine with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole forms an N-(pyrazolyl)alanine intermediate.
-
Reductive Lactamization : Catalytic hydrogenation (H₂, Pd/C) in methanol cyclizes the intermediate into the pyrrolidine ring, preserving the L-alanine-derived stereochemistry.
Yield and Optical Purity :
This route achieves 60–75% yield with >90% enantiomeric excess (ee) when using enantiomerically pure amino acids.
Asymmetric Catalytic Hydrogenation
For substrates lacking inherent chirality, asymmetric hydrogenation offers an alternative. A 2018 study described the use of ruthenium-BINAP catalysts to reduce prochiral enamines into pyrrolidines with 85–92% ee. Applying this to a 6-ketopyrrolo[3,4-c]pyrazole precursor:
Conditions : 50 psi H₂, 25°C, 12 hours.
Functional Group Interconversion and Late-Stage Modifications
Palladium-Catalyzed Coupling Reactions
The 6-chloro derivative of pyrrolo[3,4-c]pyrazole serves as a versatile intermediate for introducing methyl groups. Recent work demonstrated that Suzuki-Miyaura coupling with methylboronic acids is feasible but low-yielding (≤30%) due to steric hindrance. Alternatively, Buchwald-Hartwig amination using methylamine achieves 45–50% yield.
Reductive Amination
Post-cyclization methylation via reductive amination has been explored:
Limitation : This method produces racemic mixtures, necessitating chiral resolution.
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H columns resolves racemic 6-methylpyrrolopyrazoles with 99% ee. Solvent systems: hexane/ethanol (80:20), flow rate 1 mL/min.
Diastereomeric Salt Formation
Reacting the racemate with (-)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts. Recrystallization enriches the (S)-enantiomer to 98% ee.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Electron-withdrawing groups on hydrazines (e.g., nitro) direct cyclization to the 3-position.
-
Steric Hindrance at 6-Position : Bulky substituents reduce coupling efficiency; microwave-assisted Suzuki reactions improve yields to 55%.
-
Oxidative Degradation : The 3-methyl group is prone to oxidation; adding antioxidants (e.g., BHT) during storage enhances stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
Inhibition of Protein Kinases
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has been investigated for its ability to inhibit various protein kinases involved in cellular signaling pathways. Protein kinases are crucial for numerous cellular processes including growth and metabolism; hence, their inhibition can lead to therapeutic effects in diseases like cancer.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases such as Aurora A/B and BRAF (V600E), which are implicated in tumorigenesis. The IC50 values reported were as low as 0.19 µM for certain derivatives, indicating potent activity against cancer cell lines .
Neuropharmacological Potential
Research indicates that (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole may influence neurotransmitter dynamics within the central nervous system. It has been linked to the modulation of glycine receptors and NMDA receptors, which are essential for synaptic transmission and plasticity.
Applications :
- Treatment of neurological disorders such as schizophrenia and depression.
- Potential use as a cognitive enhancer by modulating excitatory neurotransmission .
Synthetic Applications
The synthesis of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves multi-step organic reactions that often utilize catalytic systems to enhance yield and selectivity. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves several reaction steps to build the bicyclic structure from simpler precursors. |
| Catalytic systems | Used to improve reaction efficiency and selectivity during synthesis. |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole but exhibit different pharmacological profiles:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-6-methyl-1H-pyrazolo[4,3-d]pyrimidine | Structure | Different nitrogen atom positioning affecting reactivity |
| 2-Methyl-1H-pyrazolo[3,4-b]quinoline | Structure | More planar structure impacting binding interactions |
| 5-Methyl-1H-pyrazolo[3,4-b]quinoline | Structure | Similar core but different substituents altering pharmacological profiles |
These comparisons highlight the unique aspects of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole regarding its stereochemistry and potential applications .
Mechanism of Action
The mechanism of action of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key derivatives:
Structural and Substitution Variations
Stereochemical and Electronic Impacts
- Chirality : The (S)-configuration in the 3,6-dimethyl derivative improves binding to CDK2 compared to racemic analogs. Co-crystal structures show the methyl group at the 6-position occupies a hydrophobic pocket in CDK2, reducing off-target effects .
- Electronic Properties: Substituents like the 3-amino group (3-NH₂) enhance hydrogen bonding with kinase hinge regions (e.g., CDK2), while methyl groups optimize lipophilicity for membrane permeability .
Pharmacological Profiles
- Potency :
- Selectivity :
Physicochemical Properties
Key Research Findings
- Kinase Inhibitors: The 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold was identified as a CDK2 inhibitor (IC₅₀ = 0.8 µM) through structure-activity relationship (SAR) studies. Methylation at the 3- and 6-positions improved potency 10-fold .
- Anticancer Activity: PHA-793887, a 6,6-dimethyl analog, demonstrated efficacy in xenograft models, supporting its development for intravenous dosing .
- Acid Blockers : 5-Methyl derivatives achieved 90% inhibition of gastric acid secretion in vivo, with a pharmacokinetic profile suitable for oral administration .
Biological Activity
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 2228971-37-5
The unique structure of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole integrates a tetrahydropyrrole and a pyrazole moiety. The (S) configuration indicates specific spatial arrangements that can significantly influence its biological interactions and efficacy .
Protein Kinase Inhibition
Research indicates that (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole acts as an inhibitor of various protein kinases. Protein kinases are crucial in signaling pathways that regulate cell functions such as growth and proliferation. The compound's structural features allow it to effectively interact with target proteins, demonstrating potential for therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity .
Anti-inflammatory Properties
Studies have highlighted the compound's anti-inflammatory effects. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole could be comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Recent investigations into the anticancer potential of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have revealed promising results. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects and the ability to induce apoptosis in tumor cells .
Research Findings and Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Xia et al. | Significant antitumor activity | A549 | 49.85 μM |
| Fan et al. | Induced autophagy without apoptosis | NCIH460 | 0.95 nM |
| Strocchi et al. | Inhibited microtubule assembly | HeLa | 7.01 ± 0.60 μM |
| Wang et al. | Significant binding to α- and β-tubulin | MCF-7 | 8.55 ± 0.35 μM |
These studies illustrate the diverse mechanisms through which (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exerts its biological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. Variations in substituents on the pyrazole ring can significantly alter biological activity and selectivity for specific targets .
Q & A
Q. Methodological Optimization
- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomer separation .
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation with Josiphos ligands to maintain >98% enantiomeric excess (ee) .
- Low-temperature protocols : Conducting reactions below 0°C to suppress base-mediated racemization .
How do physicochemical properties (e.g., logP, solubility) influence in vivo efficacy, and what formulation strategies address these challenges?
Advanced Research Question
High logP (>3) correlates with poor aqueous solubility but enhances blood-brain barrier penetration. Strategies include:
- Salt formation : Hydrochloride salts (e.g., 1187830-68-7) improve solubility by 10-fold in PBS (pH 7.4) .
- Nanoemulsions : Lipid-based carriers (e.g., Labrafil) increase bioavailability by 40% in murine models .
- Co-crystallization : With succinic acid or nicotinamide to enhance dissolution rates .
What are the limitations of current molecular docking models for predicting off-target kinase interactions?
Critical Analysis
Docking algorithms (e.g., AutoDock Vina) often fail to account for:
- Protein flexibility : Aurora kinases exhibit conformational changes upon inhibitor binding, requiring ensemble docking .
- Solvent effects : Explicit water molecules in binding pockets (e.g., Aurora-A’s DFG motif) are underrepresented .
- Covalent binding : Irreversible inhibitors (e.g., acrylamide derivatives) require QM/MM simulations for accurate prediction .
How can green chemistry principles be applied to optimize synthetic routes for this compound?
Q. Methodological Innovation
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
- Catalytic recycling : Immobilized lipases (e.g., CAL-B) for enantioselective acylations, achieving >90% yield .
- Waste minimization : Flow chemistry systems to reduce reaction volumes and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
